molecular formula C17H17N5O B12042187 (3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol

(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol

Cat. No.: B12042187
M. Wt: 307.35 g/mol
InChI Key: RVKAHYFWSKSSQQ-UHFFFAOYSA-N
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Description

(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol, commonly referred to as Ogerin, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H17_{17}N5_5O
  • Molecular Weight : 307.35 g/mol
  • CAS Number : 1309198-71-7
  • Structure : The compound features a triazine ring linked to a phenylmethanol moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ogerin. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia), and others.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Cell LineIC50_{50} (µM)Mechanism
HT29<10Apoptosis induction
Jurkat<15Caspase activation

Antimicrobial Activity

Ogerin has also demonstrated antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli.
  • Results : The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Inhibition of Cell Proliferation : Ogerin disrupts the cell cycle in cancer cells, particularly affecting the G1 phase, leading to reduced proliferation rates.
  • Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : Ogerin influences several signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer progression and survival .

Study 1: Cytotoxicity in Colorectal Cancer Cells

A recent study assessed the cytotoxic effects of Ogerin on HT29 cells. The results indicated that Ogerin treatment resulted in a dose-dependent decrease in cell viability with an IC50_{50} value of approximately 8 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the induction of apoptosis.

Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity, Ogerin was tested against common pathogenic bacteria. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers concluded that Ogerin could serve as a lead compound for developing new antibacterial agents.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

[3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol

InChI

InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22)

InChI Key

RVKAHYFWSKSSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC(=C3)CO

Origin of Product

United States

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